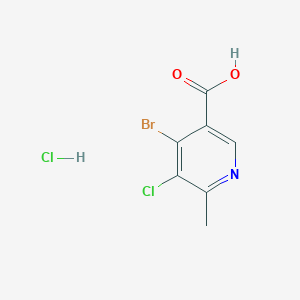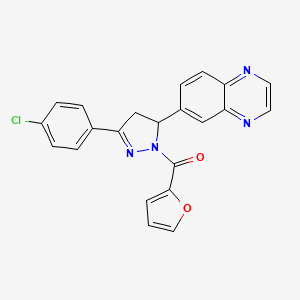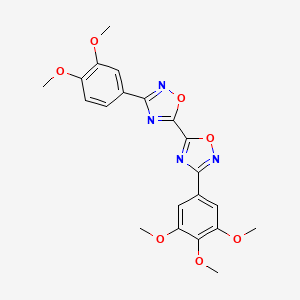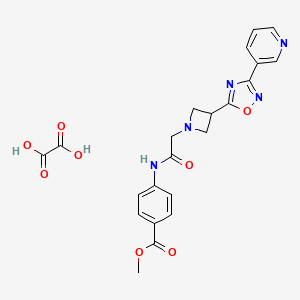![molecular formula C11H13F3O B2551489 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 116707-07-4](/img/structure/B2551489.png)
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" is a chemical entity that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol structure with a methyl substituent. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the trifluoromethyl group.
Synthesis Analysis
The synthesis of compounds related to "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" can involve multiple steps, including activation and subsequent reactions of different functional groups. For instance, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involves the activation of an oxazoline ring followed by ring opening and further functionalization . Similarly, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes can lead to the production of 2-methylpropan-1-ol, which shares a part of the structure with the compound .
Molecular Structure Analysis
The molecular structure of "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" would be expected to exhibit characteristics influenced by the trifluoromethyl group, such as electron-withdrawing effects that can impact the reactivity of the molecule. The ortho-substituent effect of trifluoromethyl groups has been shown to play a significant role in the catalytic activity of related compounds, as seen in the dehydrative condensation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid .
Chemical Reactions Analysis
Compounds with trifluoromethyl groups can participate in various chemical reactions. For example, the regioselective nucleophilic trifluoromethylation of polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane results in fluorinated analogs of natural compounds . Additionally, the synthesis of furans and cyclopentenones from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of trifluoromethyl-containing compounds in forming heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol" would likely be influenced by the presence of the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and chemical stability. The cytotoxic activity of trifluoromethyl sulfonamides, for instance, has been evaluated, indicating potential biological relevance of such compounds . The influence of substituents on the phenyl ring, as well as the overall molecular structure, can significantly affect the compound's properties and reactivity.
科学的研究の応用
Lipase-Catalyzed Kinetic Resolution : This compound has been utilized in the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This process is crucial for obtaining chiral building blocks for the synthesis of natural and unnatural sesquiterpenes, including bio-active compounds like xanthorrhizol, elvirol, and gallate derivatives (Shafioul & Cheong, 2012).
Synthesis of Epoxypropane : Another study demonstrated the conversion of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, into 1,1,1-trifluoro-2,3-epoxypropane. This transformation is significant in organic synthesis for creating valuable intermediates (Shimizu, Sugiyama, & Fujisawa, 1996).
Flavourings for Animal Species : In the context of flavorings used in animal feed, certain related tertiary alcohols and esters, including 2-methyl-1-phenylpropan-2-ol and 2-(4-methylphenyl)propan-2-ol, have been evaluated for safety and efficacy. This study is crucial for ensuring the safe use of these compounds in animal nutrition (Westendorf, 2012).
Spectroelectrochemical Properties : The compound's derivatives have been studied for their spectroelectrochemical properties. These investigations are essential for the development of electrochemical technologies and understanding electron-transfer properties (Kamiloğlu et al., 2018).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents. This research is significant for developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Miscibility with Water : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulations. This research provides insights into the physicochemical properties of such compounds (Fioroni et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The compound “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is likely to interact with proteins or enzymes in the body due to its polar hydroxyl group and nonpolar aromatic ring. These interactions could potentially influence the function of these proteins or enzymes .
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the hydroxyl group) and pi stacking (due to the aromatic ring). These interactions could potentially alter the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The exact biochemical pathways affected by “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. Compounds with similar structures have been known to participate in a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. The compound could potentially be metabolized by enzymes in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” are unknown. Based on its potential interactions with proteins or enzymes, it could potentially influence a variety of cellular processes, including cell growth, cell death, and cell signaling .
Action Environment
The action, efficacy, and stability of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTYYXTRWBZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)
![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)

![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)



![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)